Home > Products > Screening Compounds P108667 > 2-[benzyl(methylsulfonyl)amino]-N-(2-ethyl-6-methylphenyl)benzamide
2-[benzyl(methylsulfonyl)amino]-N-(2-ethyl-6-methylphenyl)benzamide -

2-[benzyl(methylsulfonyl)amino]-N-(2-ethyl-6-methylphenyl)benzamide

Catalog Number: EVT-3681822
CAS Number:
Molecular Formula: C24H26N2O3S
Molecular Weight: 422.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Sematilide

  • Compound Description: Sematilide (N-[2-(diethylamino)ethyl]-4-[(methylsulfonyl)amino]benzamide HCl) is a class III antiarrhythmic agent known for its efficacy in preventing reentrant ventricular arrhythmias in experimental animals and humans. []
  • Relevance: While sharing the benzamide core and methylsulfonamide substituent with 2-[benzyl(methylsulfonyl)amino]-N-(2-ethyl-6-methylphenyl)benzamide, sematilide differs in the amine substituent on the benzamide nitrogen. Sematilide possesses a diethylaminoethyl group at this position, whereas the target compound has a 2-ethyl-6-methylphenyl group. This difference influences their pharmacological properties. []

Clofilium

  • Compound Description: Clofilium is another class III antiarrhythmic agent often compared to sematilide. []
  • Relevance: Although structurally distinct from 2-[benzyl(methylsulfonyl)amino]-N-(2-ethyl-6-methylphenyl)benzamide, clofilium's classification as a class III antiarrhythmic agent, similar to sematilide, makes it relevant for comparison in the context of potential antiarrhythmic properties of the target compound. []

Avanafil

  • Compound Description: Avanafil is synthesized from a precursor, 4-(3-chlorin-4-methylehio pyrimidine)-2-methylsulfonyl pyrimidine-N-(2-pyrimidine methyl)-5-pyrimidine formamide. []
  • Relevance: The synthesis of avanafil involves a pyrimidine derivative containing a methylsulfonyl group, mirroring the methylsulfonamide substituent in 2-[benzyl(methylsulfonyl)amino]-N-(2-ethyl-6-methylphenyl)benzamide. This structural similarity highlights the presence of a methylsulfonyl group in compounds with diverse biological activities. []

4,4′,4″-(4-propyl-[1H]-pyrazole-1,3,5-triyl)trisphenol (PPT)

  • Compound Description: PPT is identified as a novel anti-staphylococcal compound that demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action appears to involve bacterial membrane permeabilization. []
  • Relevance: While structurally distinct from 2-[benzyl(methylsulfonyl)amino]-N-(2-ethyl-6-methylphenyl)benzamide, PPT's identification through a screening platform targeting bacterial infections makes it relevant for comparison in evaluating the potential antimicrobial activity of the target compound. []

(1S,2S)-2-[2-[[3-(1H-benzimidazol-2-yl)propyl]methylamino]ethyl]-6-fluoro-1,2,3,4-tetrahydro-1-(1-methylethyl)-2-naphthalenyl cyclopropanecarboxylate dihydrochloride (NNC)

  • Compound Description: NNC, similar to PPT, is a novel anti-staphylococcal compound found to be effective against MRSA. It also exhibits bacterial membrane permeabilization properties. []
  • Relevance: Despite significant structural differences from 2-[benzyl(methylsulfonyl)amino]-N-(2-ethyl-6-methylphenyl)benzamide, NNC's identification through the same screening platform targeting bacterial infections provides a point of reference for evaluating the potential antimicrobial activity of the target compound. []

4,5,6,7-tetrabromobenzotriazole (TBB)

  • Compound Description: TBB is another novel anti-staphylococcal compound exhibiting activity against MRSA. It targets bacterial membranes, leading to permeabilization. Notably, TBB demonstrates synergistic activity with doxycycline and oxacillin against MRSA. []
  • Relevance: Despite not sharing structural similarities with 2-[benzyl(methylsulfonyl)amino]-N-(2-ethyl-6-methylphenyl)benzamide, TBB's identification as a potent anti-MRSA compound with synergistic potential makes it relevant for comparison, particularly when investigating the antimicrobial properties of the target compound. []

3-[2-[2-chloro-4-[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methoxy]phenyl]ethenyl] benzoic acid (GW4064)

  • Compound Description: GW4064 is identified as a novel anti-staphylococcal compound exhibiting activity against MRSA. It shows synergistic activity with doxycycline against MRSA. []
  • Relevance: Although structurally distinct from 2-[benzyl(methylsulfonyl)amino]-N-(2-ethyl-6-methylphenyl)benzamide, GW4064's activity against MRSA and its synergistic potential with existing antibiotics provide a comparative context for assessing the potential antimicrobial properties of the target compound. []

N-(cyclopropylmethoxy)-3,4,5-trifluoro-2-[(4-iodo-2-methylphenyl)amino] benzamide (PD198306)

  • Compound Description: PD198306, like the other compounds mentioned, is a novel anti-staphylococcal agent effective against MRSA. It shows synergistic activity with erythromycin against MRSA. []
  • Relevance: Despite not sharing structural similarities with 2-[benzyl(methylsulfonyl)amino]-N-(2-ethyl-6-methylphenyl)benzamide, PD198306's potent anti-MRSA activity and synergistic properties with an existing antibiotic make it relevant for comparison in the context of investigating the antimicrobial activity of the target compound. []

Properties

Product Name

2-[benzyl(methylsulfonyl)amino]-N-(2-ethyl-6-methylphenyl)benzamide

IUPAC Name

2-[benzyl(methylsulfonyl)amino]-N-(2-ethyl-6-methylphenyl)benzamide

Molecular Formula

C24H26N2O3S

Molecular Weight

422.5 g/mol

InChI

InChI=1S/C24H26N2O3S/c1-4-20-14-10-11-18(2)23(20)25-24(27)21-15-8-9-16-22(21)26(30(3,28)29)17-19-12-6-5-7-13-19/h5-16H,4,17H2,1-3H3,(H,25,27)

InChI Key

OEHCHSGSNCIEGG-UHFFFAOYSA-N

SMILES

CCC1=CC=CC(=C1NC(=O)C2=CC=CC=C2N(CC3=CC=CC=C3)S(=O)(=O)C)C

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2=CC=CC=C2N(CC3=CC=CC=C3)S(=O)(=O)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.